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Compound of Interest

Compound Name: 7rh

Cat. No.: B607014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1)

inhibitor 7rh, also known as DDR1-IN-2, with other alternative inhibitors. The information

presented is supported by experimental data from various independent research publications

and commercial suppliers, offering a comprehensive overview of its potency and selectivity.

Data Presentation: Comparative Inhibitory Activity
(IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following tables summarize the biochemical and cellular IC50 values for 7rh and a selection of

alternative DDR1 inhibitors. These values have been compiled from multiple independent

sources to provide a robust verification of 7rh's efficacy.

Table 1: Biochemical IC50 Values of DDR1 Inhibitors
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Inhibitor Target IC50 (nM) Source(s)

7rh (DDR1-IN-2) DDR1 6.8 - 13.1 [1][2]

DDR2 101.4 - 203 [3]

Bcr-Abl 355 - 414 [3]

c-Kit >10,000 [4]

DDR1-IN-1 DDR1 105 [5][6][7]

DDR2 413 [5][6][7]

Imatinib DDR1 41 - 43 [8][9]

DDR2 71 [9]

Nilotinib DDR1 3.7 [8]

Dasatinib DDR1 1.35 [8]

Ponatinib DDR1 9 [9]

DDR2 9 [9]

Table 2: Cellular IC50 Values of 7rh (DDR1-IN-2) in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Source

CNE2
Nasopharyngeal

Carcinoma
1.97 [10]

HONE1
Nasopharyngeal

Carcinoma
3.71 [10]

CNE1
Nasopharyngeal

Carcinoma
2.06 [10]

SUNE1
Nasopharyngeal

Carcinoma
3.95 [10]

K562 Leukemia 0.038 [1]

NCI-H460
Non-Small Cell Lung

Cancer
2.98 [1]

NCI-H23
Non-Small Cell Lung

Cancer
2.1 [4]

A549
Non-Small Cell Lung

Cancer
2.7 [4]

MDA-MB-231 Breast Cancer 13.34 [11]

MCF-7 Breast Cancer 4.73 [11]

Experimental Protocols
The determination of IC50 values is highly dependent on the experimental conditions. Below is

a detailed methodology for a common biochemical kinase assay used to determine the potency

of DDR1 inhibitors.

Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a representative method for determining the biochemical IC50 of kinase

inhibitors like 7rh.

1. Reagent Preparation:
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Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Compound Dilution: Prepare a serial dilution of the test compound (e.g., 7rh) in 100%

DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase

reaction buffer to the desired final concentrations.

Kinase Solution: Dilute the purified recombinant DDR1 kinase to the desired concentration in

the kinase reaction buffer.

Substrate/ATP Solution: Prepare a solution of the kinase substrate (e.g., Fluorescein-Poly

GAT) and ATP in the kinase reaction buffer. The final ATP concentration should be close to

its Km for the kinase.[3]

Detection Solution: Prepare a solution containing a europium (Eu)-labeled anti-tag antibody

(specific to the kinase's tag) and EDTA in a TR-FRET dilution buffer.

2. Assay Procedure:

Add the serially diluted compound to the wells of a low-volume 384-well plate.

Add the kinase solution to each well.

Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the

enzymatic reaction to proceed.

Stop the reaction by adding the detection solution. The EDTA in this solution chelates Mg²⁺,

which is essential for kinase activity.

Incubate the plate at room temperature for an additional period (e.g., 60 minutes) to allow for

the binding of the antibody to the kinase.

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal

using a suitable plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

3. Data Analysis:
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The ratio of the emission signals (665 nm / 615 nm) is calculated.

The percentage of inhibition is determined for each compound concentration relative to a no-

inhibitor control.

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve

using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization
The following diagrams illustrate the DDR1 signaling pathway and a typical experimental

workflow for IC50 determination.
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DDR1 Signaling Pathway
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Biochemical IC50 Determination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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